REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].[NH3:15]>C(Cl)(Cl)Cl>[CH2:1]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH2:15])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]
|
Name
|
solution
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 min. to 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Chilled to 20°
|
Type
|
CUSTOM
|
Details
|
the white precipitate collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
oven-dried to 60°
|
Type
|
CUSTOM
|
Details
|
to give 76 g
|
Type
|
CUSTOM
|
Details
|
shrinks 160°
|
Type
|
CUSTOM
|
Details
|
melts 162°-164°
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC1=CC=C(C(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |